1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one
Description
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one (CAS: 2097915-19-8) is a heterocyclic organic compound with the molecular formula C₁₇H₂₀N₄O₂ and a molecular weight of 312.37 g/mol . Its structure comprises a pyrrolidine ring substituted at the 3-position with a 2,6-dimethylpyrimidin-4-yloxy group, linked to a pent-4-en-1-one chain. The pent-4-en-1-one group introduces a conjugated ketone and an alkene, which may influence reactivity and conformational flexibility. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules targeting heterocyclic-binding domains .
Properties
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-4-5-6-15(19)18-8-7-13(10-18)20-14-9-11(2)16-12(3)17-14/h4,9,13H,1,5-8,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQCZVJOCNINOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
Pyrrolidine derivatives are typically synthesized via cyclization of 1,4-diamines or ring-closing metathesis (RCM) . For this compound, a modified Gabriel synthesis is preferred to introduce the oxygen-linked pyrimidine group early in the sequence:
- Starting material : 3-Hydroxypyrrolidine is reacted with 2,6-dimethyl-4-chloropyrimidine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours.
- Mechanism : Nucleophilic aromatic substitution (SNAr) occurs at the pyrimidine’s 4-position, displacing chloride with the pyrrolidine oxygen.
Optimization Notes :
Purification and Characterization
Intermediate A is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and characterized by:
- ¹H NMR : δ 2.30 (s, 6H, pyrimidine-CH₃), 3.45–3.70 (m, 4H, pyrrolidine-H), 5.10 (s, 1H, pyrimidine-H).
- MS (ESI+) : m/z 208.1 [M+H]+.
Synthesis of Intermediate B: Pent-4-enoyl Chloride
Acyl Chloride Preparation
Pent-4-enoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours:
$$
\text{CH₂=CHCH₂CH₂COOH} + \text{SOCl₂} \rightarrow \text{CH₂=CHCH₂CH₂COCl} + \text{SO₂} + \text{HCl}
$$
Yield : >90% after distillation (bp 120–125°C).
N-Acylation of Intermediate A
Coupling Reaction
Intermediate A is acylated with pent-4-enoyl chloride in the presence of triethylamine (TEA) as a base:
- Conditions : Dichloromethane (DCM), 0°C → room temperature, 12 hours.
- Mechanism : TEA neutralizes HCl, driving the reaction toward completion.
Reaction Equation :
$$
\text{C₅H₇O·pyrrolidine} + \text{CH₂=CHCH₂CH₂COCl} \xrightarrow{\text{TEA}} \text{Target Compound} + \text{HCl}
$$
Alternative Coupling Methods
- Schotten-Baumann Technique : Aqueous NaOH and acyl chloride in a biphasic system yield comparable results but require longer reaction times (24 hours).
- DCC/DMAP-Mediated Acylation : Higher yields (80%) but introduces stoichiometric byproducts.
Critical Reaction Parameters
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Acylation Temperature | 0°C → 25°C | Prevents racemization |
| Solvent Polarity | Dichloromethane | Maximizes solubility |
| Reaction Time | 12–18 hours | Balances completion vs. degradation |
Analytical Validation and Quality Control
Spectroscopic Confirmation
- IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (C=C).
- ¹³C NMR : δ 170.2 (ketone C=O), 123.5–131.0 (alkene CH₂=CH).
Scale-Up Considerations and Industrial Relevance
Challenges in Large-Scale Production
Chemical Reactions Analysis
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like tetrahydrofuran, and catalysts to enhance reaction rates . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrimidine-Containing Analogues
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 108855-18-1)
- Key Differences :
- Replaces the pyrrolidine-oxy-pyrimidine group with a pyrido-pyrimidinone fused ring system.
- Incorporates a 6-fluoro-benzisoxazole substituent linked to a piperidine ring.
- Implications :
- The fluorine atom increases lipophilicity (logP) and metabolic stability compared to the non-fluorinated target compound .
Pyrrolidine/Piperidine Derivatives
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one (BK78568, CAS: 2097915-19-8)
- Key Similarities :
- Shares the pyrrolidine-oxy-pyrimidine scaffold.
- Key Differences :
- Substitutes the pent-4-en-1-one chain with a 2-(pyridin-3-yl)ethan-1-one group.
- Implications :
Functional Group Analysis
Observations :
- The target compound’s pent-4-en-1-one chain confers moderate lipophilicity, balancing solubility and membrane permeability.
- Fluorinated analogues (e.g., 108855-18-1) exhibit higher logP values, favoring tissue penetration but risking hepatotoxicity .
Biological Activity
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 291.39 g/mol. The structure features a pyrrolidine ring connected to a pyrimidine moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H25N3O2 |
| Molecular Weight | 291.39 g/mol |
| CAS Number | 2097894-24-9 |
Synthesis
The synthesis of 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one typically involves multi-step organic reactions, including cyclization and substitution methods. The synthetic pathway often starts from commercially available precursors and may involve the following steps:
- Formation of the Pyrrolidine Ring : Cyclization reactions are utilized to construct the pyrrolidine framework.
- Introduction of the Pyrimidine Ring : Nucleophilic substitution reactions incorporate the pyrimidine structure.
- Final Modifications : Functional groups are introduced or modified to enhance biological activity.
Biological Activity
Research indicates that compounds similar to 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one exhibit various biological activities, including:
Antiviral Properties : Some derivatives have shown broad-spectrum antiviral activity by inhibiting the de novo pyrimidine biosynthesis pathway, which is crucial for viral replication .
Cytotoxic Effects : Studies have demonstrated that similar compounds can induce cytotoxicity in cancer cell lines, such as HL-60 cells, suggesting potential applications in oncology .
Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating various biological pathways. For instance, it could inhibit dihydroorotate dehydrogenase (DHODH), a target in antiviral drug development .
The proposed mechanisms of action for 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one include:
- Inhibition of Pyrimidine Biosynthesis : By targeting key enzymes within this metabolic pathway, the compound may disrupt nucleotide synthesis necessary for DNA/RNA replication.
- Modulation of Cellular Signaling Pathways : The interaction with specific receptors can alter cell signaling, leading to apoptosis in malignant cells.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antiviral Activity Study : A series of pyrimidine biosynthesis inhibitors were tested for their ability to enhance interferon production in response to viral infections. Results indicated that certain structural modifications significantly increased antiviral efficacy .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that modifications to the pyrrolidine moiety can enhance cytotoxic effects against specific cancer types, providing insights into structure–activity relationships .
Q & A
Q. Key Optimization Parameters :
- Temperature control : Prevents decomposition of heat-sensitive intermediates.
- Solvent selection : Polar aprotic solvents enhance reaction efficiency.
- Catalyst use : Palladium catalysts may improve coupling yields in specific steps .
Advanced: How can researchers address discrepancies between theoretical and experimental NMR data for this compound?
Answer:
Discrepancies often arise from conformational flexibility, impurities, or solvent effects. Methodological approaches include:
- Multi-dimensional NMR (e.g., -HSQC, COSY) : Resolves overlapping signals and confirms connectivity .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and identifies isotopic patterns .
- Reference standards : Cross-check with certified impurities (e.g., EP/BP standards) to rule out structural analogs .
Q. Example Workflow :
| Step | Technique | Purpose |
|---|---|---|
| 1 | -NMR | Initial structural validation |
| 2 | HSQC | Assigns carbon-hydrogen correlations |
| 3 | HRMS | Confirms molecular weight within 2 ppm error |
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The pyrimidinyloxy group acts as a leaving group, with reactivity influenced by:
- Steric effects : 2,6-Dimethyl substitution on the pyrimidine ring hinders nucleophilic attack, requiring elevated temperatures (80–100°C) .
- Solvent polarity : Polar solvents (e.g., DMSO) stabilize transition states, accelerating substitution .
- Catalysis : Lewis acids like BF·EtO enhance electrophilicity at the reaction site .
Q. Experimental Validation :
- Kinetic studies : Monitor reaction progress via TLC/HPLC to determine rate constants.
- Computational modeling : DFT calculations predict activation energies for different pathways .
Advanced: How can the stereochemistry of the pent-4-en-1-one moiety be rigorously characterized?
Answer:
The double bond geometry (cis/trans) and pyrrolidine ring conformation require:
- Chiral chromatography : Use of Chiralpak® columns with hexane/isopropanol to separate enantiomers .
- X-ray crystallography : Provides definitive proof of spatial arrangement (if crystals are obtainable) .
- VCD (Vibrational Circular Dichroism) : Correlates experimental spectra with DFT-simulated data to assign absolute configuration .
Case Study :
For similar compounds, X-ray analysis revealed a twisted boat conformation in the pyrrolidine ring, impacting biological activity .
Advanced: What strategies minimize by-product formation during the coupling step with pent-4-en-1-one?
Answer:
By-products often arise from over-alkylation or oxidation. Mitigation strategies include:
Q. Example Data :
| Condition | By-product Yield |
|---|---|
| Air exposure | 15–20% |
| N atmosphere | <5% |
Basic: What analytical techniques are essential for confirming the compound’s purity and identity?
Answer:
Q. Protocol :
Advanced: How does the compound’s pyrrolidin-1-yl moiety influence its pharmacokinetic properties?
Answer:
The pyrrolidine ring enhances:
- Lipophilicity : LogP increases by ~0.5 units compared to piperidine analogs, improving membrane permeability .
- Metabolic stability : Resistance to CYP450 oxidation due to steric shielding of the nitrogen atom .
Q. In vitro Testing :
- PAMPA assay : Measures permeability (e.g., Pe > 5 × 10 cm/s) .
- Microsomal stability : <20% degradation after 1 hour in liver microsomes .
Advanced: What computational methods predict the compound’s binding affinity for kinase targets?
Answer:
- Molecular docking (AutoDock Vina) : Screens against kinase homology models (e.g., EGFR, CDK2) .
- MD simulations : Assess binding stability over 100 ns trajectories .
- Free-energy perturbation (FEP) : Quantifies ΔG binding for lead optimization .
Validation :
Correlate computed IC with experimental enzyme inhibition assays (R > 0.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
